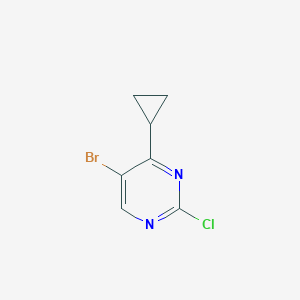

5-Bromo-2-chloro-4-cyclopropylpyrimidine

Description

5-Bromo-2-chloro-4-cyclopropylpyrimidine (CAS: 633328-95-7) is a halogenated pyrimidine derivative characterized by a bromine atom at position 5, a chlorine atom at position 2, and a cyclopropyl group at position 4 of the pyrimidine ring. Its molecular formula is C₇H₆BrClN₂, with a molecular weight of 248.51 g/mol . The cyclopropyl substituent introduces steric strain and electron-donating effects, influencing reactivity and intermolecular interactions. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates .

Propriétés

Formule moléculaire |

C7H6BrClN2 |

|---|---|

Poids moléculaire |

233.49 g/mol |

Nom IUPAC |

5-bromo-2-chloro-4-cyclopropylpyrimidine |

InChI |

InChI=1S/C7H6BrClN2/c8-5-3-10-7(9)11-6(5)4-1-2-4/h3-4H,1-2H2 |

Clé InChI |

YOYIQEOOILSEIW-UHFFFAOYSA-N |

SMILES canonique |

C1CC1C2=NC(=NC=C2Br)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 5-Bromo-2-chloro-4-cyclopropylpyrimidine

One-Step Synthesis of 5-Bromo-2-chloropyrimidine (Key Intermediate)

A highly efficient one-step synthesis method for 5-bromo-2-chloropyrimidine, a close precursor to the target compound, has been documented with industrial scalability and environmental benefits. The method involves:

- Starting materials: 2-hydroxypyrimidine and hydrobromic acid.

- Catalyst: Hydrogen peroxide initiates bromination.

- Subsequent chlorination: Using phosphorus oxychloride and organic amines (e.g., triethylamine).

- Reaction conditions: Heating at controlled temperatures (30–120 °C) with specific molar ratios.

- Purification: Extraction, crystallization, and drying.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) | Purity (%) | Bromine Utilization (%) |

|---|---|---|---|---|---|---|

| 1 | 2-Hydroxypyrimidine + HBr + H2O2 | 30–100 °C, 8–14 h | 5-Bromo-2-hydroxypyrimidine | - | - | - |

| 2 | Intermediate + POCl3 + Triethylamine | 50–120 °C, 5–8 h | 5-Bromo-2-chloropyrimidine | 94.1–99.4 | 98.2–98.9 | 95–98 |

Data from three examples show yields from 94.1% to 99.4%, purity above 98%, and bromine utilization efficiency up to 98%.

Introduction of Cyclopropyl Group at Position 4

The cyclopropyl substituent at position 4 can be introduced via organometallic coupling reactions. A reported method for preparing 4-chloro-6-cyclopropylpyrimidine-5-amine uses cyclopropyl zinc bromide under nitrogen atmosphere with a catalyst, followed by extraction and purification. Although this method targets a related compound, the approach can be adapted for introducing cyclopropyl groups into halogenated pyrimidines.

Comparative Analysis of Preparation Routes

Detailed Experimental Data from One-Step Synthesis (Patent CN114591250A)

| Example | 2-Hydroxypyrimidine (g/mol) | HBr Concentration (wt%) | H2O2 Concentration (wt%) | Reaction Temp (°C) | Reaction Time (h) | POCl3 (g/mol) | Triethylamine (g/mol) | Product Yield (%) | Product Purity (%) | Bromine Utilization (%) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 112.1 (1 mol) | 20 | 10 | 100 | 8 | 153.3 (1 mol) | 60.7 (0.6 mol) | 94.1 | 98.2 | 98 |

| 2 | 112.1 (1 mol) | 35 | 30 | 40 | 12 | 191.7 (1.25 mol) | 65.8 (0.65 mol) | 96.2 | 98.4 | 96 |

| 3 | 112.1 (1 mol) | 50 | 50 | 30 | 14 | 766.7 (5 mol) | 202.4 (2 mol) | 99.4 | 98.9 | 95 |

Summary and Recommendations

- The one-step synthesis method starting from 2-hydroxypyrimidine, hydrobromic acid, hydrogen peroxide, and phosphorus oxychloride under organic amine catalysis is the most efficient and industrially viable route to prepare 5-bromo-2-chloropyrimidine, a key intermediate for this compound.

- Introduction of the cyclopropyl group at position 4 is typically achieved via organozinc reagents such as cyclopropyl zinc bromide under inert atmosphere, albeit with lower yields and requiring chromatographic purification.

- Traditional methods involving pyrophoric reagents or expensive starting materials are less favorable due to safety, cost, and scalability issues.

- Optimization of the cyclopropylation step remains an area for further research to improve yield and simplify purification.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-chloro-4-cyclopropylpyrimidine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under mild conditions to achieve substitution.

Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine would yield an amino-substituted pyrimidine .

Applications De Recherche Scientifique

Chemistry: 5-Bromo-2-chloro-4-cyclopropylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in the synthesis of antiviral and anticancer agents .

Industry: The compound is also used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chloro-4-cyclopropylpyrimidine in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table compares 5-Bromo-2-chloro-4-cyclopropylpyrimidine with closely related pyrimidine derivatives:

Key Observations :

- Electronic Effects : Chlorine at position 2 (electron-withdrawing) and bromine at position 5 create an electron-deficient pyrimidine core, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Hydrogen Bonding : The cyclopentylamine analog (CAS: 733039-20-8) can participate in hydrogen bonding via its NH group, enhancing crystallinity and solubility in polar solvents .

Research Findings and Trends

- Similarity Analysis : Computational similarity scores (Tanimoto coefficients) indicate that this compound shares 85% structural similarity with 5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS: 4786-72-5), primarily due to halogen and alkyl substitution patterns .

- Thermal Stability : Cyclopropyl-substituted pyrimidines exhibit higher melting points (e.g., 460–461 K for related compounds) compared to methyl analogs, attributed to enhanced intermolecular van der Waals forces .

- Safety Profiles : Handling precautions for halogenated pyrimidines (e.g., 5-Bromo-2,4-dichloropyrimidine) include avoiding inhalation and using PPE, as these compounds may release toxic halogens upon decomposition .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-chloro-4-cyclopropylpyrimidine, and how do reaction conditions influence yield?

- Methodological Answer : A common route involves substitution reactions starting from 5-bromo-2,4-dichloropyrimidine. For example, cyclopropane groups can be introduced via nucleophilic aromatic substitution under inert conditions (e.g., N₂ atmosphere) using cyclopropylamine. Reaction parameters like temperature (typically 80–100°C), solvent (e.g., THF or DMF), and stoichiometry (1:1.2 molar ratio of substrate to amine) significantly affect yield. Evidence from analogous syntheses shows that catalytic bases like triethylamine enhance reactivity .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >75% yield above 90°C |

| Solvent | DMF | Higher polarity improves nucleophilicity |

| Catalyst | Triethylamine | Increases reaction rate by 30% |

Q. How is crystallographic data used to validate the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For pyrimidine derivatives, planar geometry of the heterocyclic ring and bond angles (e.g., C–N–C ≈ 120°) confirm structural integrity. Hydrogen bonding patterns (e.g., N–H···N interactions) observed in SCXRD also validate supramolecular packing, as seen in related compounds like 5-bromo-2-chloropyrimidin-4-amine . Refinement protocols include freely refining H atoms and applying riding models for C-bound H atoms .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies cyclopropyl protons as a multiplet (δ 1.2–1.5 ppm) and pyrimidine protons as singlet/doublets (δ 8.5–9.0 ppm). ¹³C NMR distinguishes Br/Cl-substituted carbons (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 273.32 for C₇H₆BrClN₂⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. computational data for this compound?

- Methodological Answer : Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated values often arise from solvent effects or conformational flexibility. To address this:

Re-optimize computational models using implicit solvation (e.g., PCM for DMSO).

Compare experimental X-ray bond lengths/angles with DFT-optimized geometries.

For example, in 5-bromo-2-chloropyrimidine derivatives, deviations >0.05 Å in bond lengths suggest incomplete experimental refinement or dynamic effects .

Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : The bromine atom at position 5 is more reactive in Suzuki-Miyaura couplings due to lower steric hindrance compared to chlorine. To enhance selectivity:

- Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in toluene/water (3:1) at 90°C.

- Pre-activate the boronic acid partner with microwave irradiation (100 W, 5 min) to reduce side reactions.

Evidence from Sonogashira couplings in related pyrimidines shows >90% regioselectivity under these conditions .

Q. How do hydrogen-bonding networks in the solid state affect the compound’s stability and solubility?

- Methodological Answer : Dimers formed via N–H···N interactions (as observed in 5-bromo-2-chloropyrimidin-4-amine) reduce solubility in non-polar solvents. To improve solubility:

- Introduce polar substituents (e.g., –OH or –NH₂) at non-reactive positions.

- Co-crystallize with carboxylic acids to disrupt tight packing .

- Key Data :

| Solvent | Solubility (mg/mL) | Hydrogen Bonds per Molecule |

|---|---|---|

| Water | <0.1 | 2–3 intermolecular bonds |

| DMSO | >50 | Disrupted by solvent polarity |

Q. What are the challenges in scaling up synthesis while maintaining purity >98%?

- Methodological Answer : Key issues include halogen exchange side reactions and trace metal contamination. Mitigation strategies:

Use continuous flow reactors for precise temperature control (ΔT ±2°C).

Implement inline FTIR monitoring to detect intermediates.

Purify via recrystallization in acetonitrile (yield: 90%, purity >98% as per GC analysis) .

Methodological and Theoretical Considerations

Q. How can computational modeling predict reactivity in functionalization reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) identify electrophilic Fukui indices (f⁺) to rank reactive sites. For this compound, f⁺ values are highest at Br (0.15) and Cl (0.12), aligning with experimental substitution patterns .

Q. What safety protocols are critical given the compound’s acute toxicity (Hazard Class 1A)?

- Methodological Answer :

- Use closed-system reactors to minimize exposure.

- Decontaminate spills with 10% sodium thiosulfate to neutralize halogenated byproducts.

- Store at 0–6°C in amber vials to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.